

A Technical Guide to the Spectroscopic Data of 3,5-Dihydroxyacetophenone

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Compound of Interest

Compound Name: 3,5-Dihydroxyacetophenone

Cat. No.: B130839

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Introduction

3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its chemical formula is $C_8H_8O_3$, with a molecular weight of 152.15 g/mol.[2][3][4] A thorough understanding of its spectroscopic properties is essential for researchers in chemical synthesis, quality control, and drug development to confirm its identity, purity, and structure. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3,5-Dihydroxyacetophenone**, complete with experimental protocols and a workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dihydroxyacetophenone**.

Table 1: 1H NMR Spectroscopic Data

Solvent	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
CDCl ₃	6.99	d	2H	H-2, H-6
6.56	t	1H	H-4	
2.55	s	3H	-CH ₃	
DMSO-d ₆	12.5 (broad s)	s	1H	-OH
9.5 (broad s)	s	2H	-OH	
6.85	d	2H	H-2, H-6	
6.35	t	1H	H-4	
2.45	s	3H	-CH ₃	

Table 2: ¹³C NMR Spectroscopic Data

Aromatic carbons typically absorb in the 120-150 ppm range in a ¹³C NMR spectrum.^[5] The carbonyl carbon of a ketone is significantly deshielded, appearing much further downfield.

Chemical Shift (δ , ppm)	Assignment
~200	C=O
~158	C-3, C-5
~139	C-1
~108	C-2, C-6
~107	C-4
~27	-CH ₃

Table 3: Key IR Absorptions

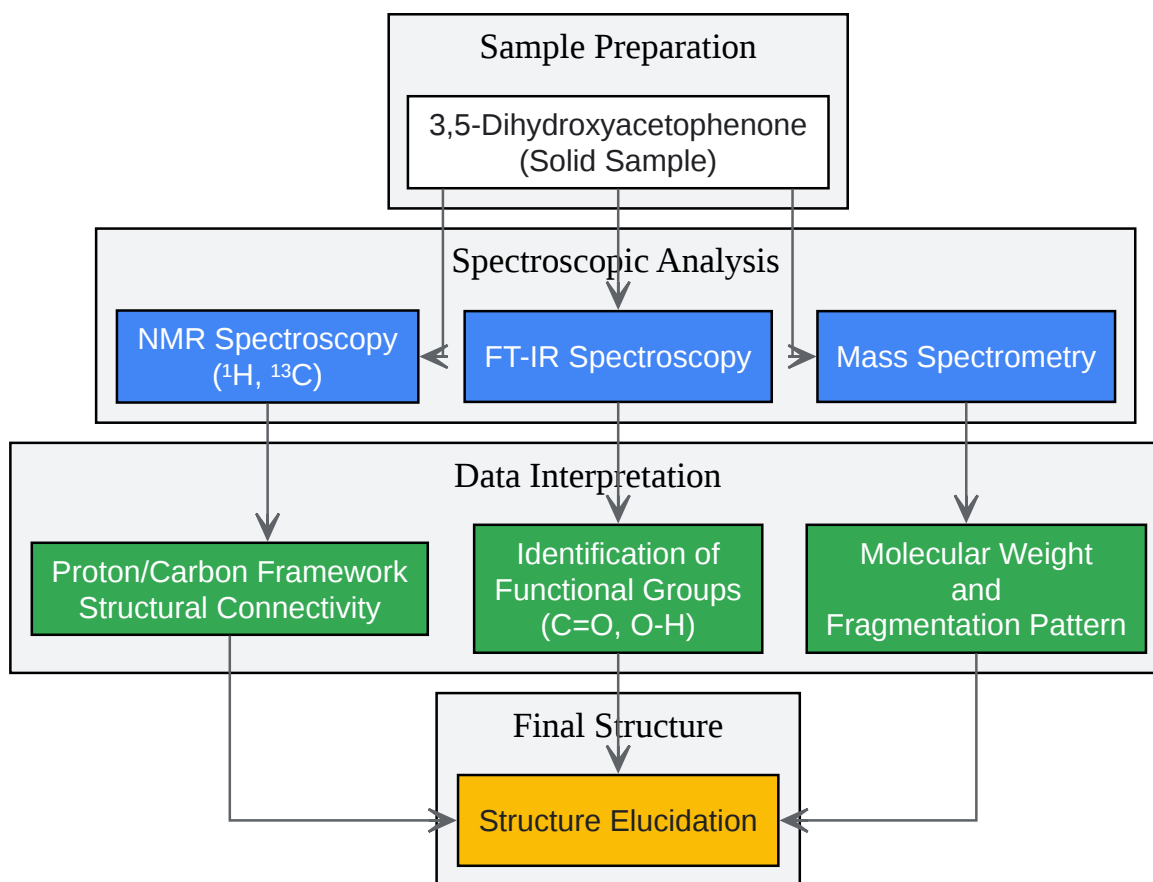
Wavenumber (cm ⁻¹)	Intensity	Functional Group
3500-3200	Strong, Broad	O-H Stretch (Hydrogen-bonded Phenol)
3100-3000	Medium	C-H Stretch (Aromatic)
1725-1705	Strong	C=O Stretch (Ketone)
1600-1475	Medium-Weak	C=C Stretch (Aromatic Ring)
1300-1000	Strong	C-O Stretch (Phenol)

Table 4: Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity	Proposed Fragment
152	High	[M] ⁺ (Molecular Ion)
137	Highest (Base Peak)	[M-CH ₃] ⁺
109	Medium	[M-CH ₃ -CO] ⁺

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for elucidating the structure of a chemical compound like **3,5-Dihydroxyacetophenone** using the spectroscopic methods discussed.



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Workflow for the Spectroscopic Analysis of **3,5-Dihydroxyacetophenone**.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-25 mg of **3,5-Dihydroxyacetophenone** into a clean, dry vial.[6] Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3 , or Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$) to dissolve the sample completely. [6]
- Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[6]

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
- Data Acquisition: Place the NMR tube into the spectrometer. Acquire ^1H and ^{13}C NMR spectra at an appropriate magnetic field strength (e.g., 400 or 500 MHz). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

As **3,5-Dihydroxyacetophenone** is a solid, the thin solid film or KBr pellet method is suitable.
[\[7\]](#)[\[8\]](#)

Thin Solid Film Method:

- Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[\[7\]](#)
- Film Deposition: Place a drop of this solution onto a single, clean infrared-transparent salt plate (e.g., KBr or NaCl).[\[7\]](#) Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[7\]](#)
- Background Spectrum: First, obtain a background spectrum of the empty spectrometer to account for atmospheric H_2O and CO_2 .
- Sample Spectrum: Place the salt plate with the sample film into the sample holder inside the instrument and acquire the IR spectrum.[\[7\]](#) The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Potassium Bromide (KBr) Pellet Method:

- Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[\[8\]](#)
- Mixing: Add 100-200 mg of dry KBr powder to the ground sample and mix thoroughly.[\[8\]](#)
- Pellet Formation: Place the mixture into a pellet die and apply high pressure with a hydraulic press to form a transparent or translucent pellet.[\[8\]](#)

- Analysis: Place the KBr pellet into the sample holder for analysis as described above.

Mass Spectrometry (MS)

Electron Impact (EI) is a common ionization method for this type of molecule.

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-MS).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion $[M]^+$.^[9]
- Fragmentation: The excess energy from electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.^[9] For ketones, alpha-cleavage (breaking the bond adjacent to the carbonyl group) is a common fragmentation pathway.^[10]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z . The most abundant ion in the spectrum is designated as the base peak with a relative intensity of 100%.^[9]

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